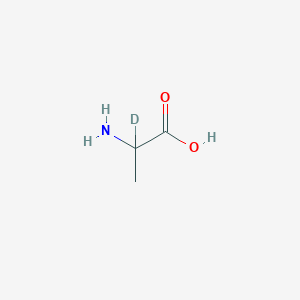

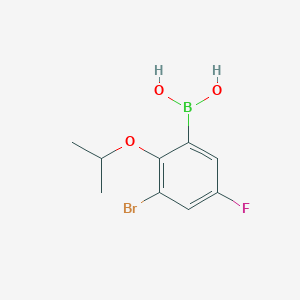

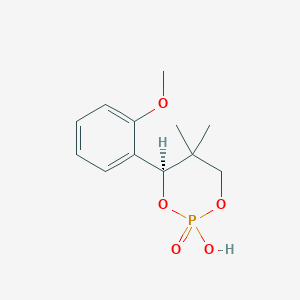

![molecular formula C22H40BF4P2Rh- B1284301 1,2-Bis[(2R,5R)-2,5-(dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate CAS No. 305818-67-1](/img/structure/B1284301.png)

1,2-Bis[(2R,5R)-2,5-(dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate

Overview

Description

1,2-Bis[(2R,5R)-2,5-(dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate is a useful research compound. Its molecular formula is C22H40BF4P2Rh- and its molecular weight is 556.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Hydrogenation Enhancement

The compound is employed in the enantioselective hydrogenation of olefins, with an observed increase in enantioselectivity when nonprotic solvents like dichloromethane and toluene are used. This enhancement is further facilitated by metal–organic frameworks (MOFs) additives, leading to reduced rhodium contamination and the formation of a heterogeneous catalyst that can be reused without loss of selectivity (Vilhanová, Ranocchiari, & van Bokhoven, 2016).

Catalytic Hydrogenation Processes

It has been found that diolefin-containing rhodium precatalysts, including the specified compound, undergo induction periods in asymmetric hydrogenation of prochiral olefins. This induction is due to the partial inactivation of the catalyst by diolefin, which slows the initial reaction rate. Quantification of this effect has been achieved using UV/Vis spectroscopy, particularly for diolefins like cyclooctadiene (Preetz et al., 2008).

Ligand Application in Hydrogenation Reactions

The compound, serving as a ligand in Rh and Ru complexes, is utilized in hydrogenation reactions. It has shown excellent enantiomeric excesses in the hydrogenation of specific compounds, with reaction rates surpassing those found in complexes using analogous ligands (Benincori et al., 2005).

Efficiency in Asymmetric Hydrogenation

This compound, used as a ligand in cationic rhodium complexes, has shown remarkable efficiency in asymmetric hydrogenation reactions, especially for α-(N-acylamino)acrylate substrates. The study highlights a practical method for preparing such ligands and their application in hydrogenation processes (Burk et al., 1993).

Enhanced Activity and Selectivity

New ligands synthesized from this compound have shown enhanced activity and selectivity in rhodium-catalyzed asymmetric hydrogenation when compared to existing members of the ligand family (Pilkington & Zanotti-Gerosa, 2003).

Reusability in Homogeneous Catalysis

Cationic rhodium(I) complexes, involving this compound, demonstrate reusability in the homogeneous catalysis of hydrogenation reactions. Their stability and repetitive utilization are influenced by the presence of chloride ions, which play a crucial role in maintaining the complexes during and after product work-up procedures (Uehara & Bailar, 1982).

Future Directions

Mechanism of Action

Target of Action

The primary target of this compound is the substrate in a chemical reaction. It acts as a chiral catalyst , facilitating the reaction without being consumed .

Mode of Action

The compound interacts with its target by binding to the substrate and lowering the activation energy of the reaction. This results in an increased rate of reaction . The compound’s chiral nature allows it to selectively bind to one enantiomer of the substrate, leading to enantioselective reactions .

Biochemical Pathways

The compound affects the asymmetric hydrogenation pathway. It facilitates the addition of hydrogen to substrates in a manner that favors the formation of one enantiomer over the other . The downstream effects include the production of chiral molecules , which are important in many areas of chemistry, especially in the production of pharmaceuticals .

Pharmacokinetics

In a chemical reaction, the compound is expected to remain in the reaction mixture until the reaction is complete .

Result of Action

The action of the compound results in the acceleration of the reaction rate and the selective production of one enantiomer of the product . This can be particularly beneficial in the synthesis of chiral drugs, where the presence of the wrong enantiomer can reduce efficacy or cause adverse effects .

properties

IUPAC Name |

cycloocta-1,5-diene;1-[2-(2,5-dimethylphospholan-1-yl)ethyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28P2.C8H12.BF4.Rh/c1-11-5-6-12(2)15(11)9-10-16-13(3)7-8-14(16)4;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h11-14H,5-10H2,1-4H3;1-2,7-8H,3-6H2;;/q;;-1; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKVIVYCYPYTYSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC1CCC(P1CCP2C(CCC2C)C)C.C1CC=CCCC=C1.[Rh] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40BF4P2Rh- | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

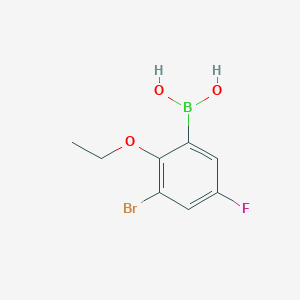

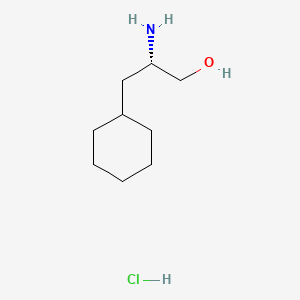

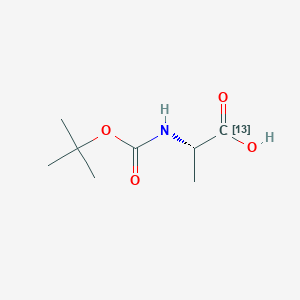

![4-[Di((113C)methyl)amino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B1284231.png)